An In-Depth Technical Guide to 2-Amino-7-fluoroindole Hydrochloride (CAS 365548-07-8): A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Amino-7-fluoroindole Hydrochloride (CAS 365548-07-8): A Key Building Block in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-7-fluoroindole hydrochloride (CAS 365548-07-8) is a fluorinated heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique structural features, combining the pharmacologically relevant indole scaffold with a strategically placed fluorine atom and an amino group, position it as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one highly sought after. This guide provides a comprehensive overview of the known properties, synthesis, and applications of 2-Amino-7-fluoroindole hydrochloride, offering a critical resource for researchers leveraging this compound in their scientific endeavors.
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a fluorine atom into the indole ring system can dramatically alter the molecule's electronic properties and metabolic fate. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom, while significantly impacting local acidity, basicity, and conformational preferences. This "fluorine effect" is a powerful tool for medicinal chemists to optimize lead compounds into viable drug candidates.
Specifically, the 7-fluoro substitution on the indole ring can influence the molecule's properties in several ways:
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, affecting its hydrogen bonding capabilities.
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.
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Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its membrane permeability and oral bioavailability.
The presence of the 2-amino group provides a key reactive handle for further synthetic modifications, allowing for the construction of diverse compound libraries.
Physicochemical and Spectral Properties
Detailed experimental data for 2-Amino-7-fluoroindole hydrochloride is not extensively available in public literature. However, based on the properties of the related compound, 7-fluoroindole, and general principles of organic chemistry, we can infer the following characteristics.
Table 1: Physicochemical Properties of 2-Amino-7-fluoroindole Hydrochloride and Related Compounds
| Property | 2-Amino-7-fluoroindole hydrochloride | 7-Fluoroindole |
| CAS Number | 365548-07-8 | 387-44-0 |
| Molecular Formula | C₈H₈ClFN₂ | C₈H₆FN |
| Molecular Weight | 186.62 g/mol | 135.14 g/mol |
| Appearance | Likely a crystalline solid | Off-white to yellow crystalline powder |
| Melting Point | Data not available | 60-65 °C |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Soluble in methanol. |
Spectral Data Interpretation
While specific spectra for the hydrochloride salt are not readily found, the following are expected characteristic signals based on its structure:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine atom. The protons of the amino group would likely appear as a broad singlet. The formation of the hydrochloride salt would likely cause a downfield shift of the signals, particularly for the protons near the amino and indole nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.
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¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₇FN₂) at m/z 150.06.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and indole groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and the C-F stretching vibration.
Synthesis and Handling
Synthetic Approaches
The synthesis of 2-aminoindoles can be achieved through various methods. A common strategy involves the reductive cyclization of a 2-nitro-β-aminostyrene derivative. For 2-Amino-7-fluoroindole, a plausible synthetic route would start from 2-fluoro-6-nitroaniline.
A generalized synthetic workflow is depicted below:
Figure 1: A potential synthetic pathway to 2-Amino-7-fluoroindole hydrochloride.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of the Nitrostyrene Intermediate: 2-Fluoro-6-nitroaniline would be reacted with a suitable carbonyl compound under basic conditions (e.g., a Henry reaction) to form the corresponding β-nitro alcohol, which can then be dehydrated to the nitrostyrene.
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Step 2: Reductive Cyclization: The nitrostyrene intermediate would then be subjected to reduction. A common method is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid, which reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.
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Step 3: Salt Formation: The resulting 2-Amino-7-fluoroindole free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be isolated by filtration and dried.
Safety and Handling
Based on safety data sheets for similar compounds, 2-Amino-7-fluoroindole hydrochloride should be handled with care in a well-ventilated area.[1][2]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1][2]
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Inhalation: Avoid breathing dust. May cause respiratory irritation.[2]
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Skin Contact: Causes skin irritation.[2]
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Eye Contact: Causes serious eye irritation.[2]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][2]
Applications in Drug Discovery and Development
2-Amino-7-fluoroindole hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The 2-amino group provides a versatile point for derivatization, enabling the exploration of structure-activity relationships (SAR).
Role as a Pharmacophore
The 2-aminoindole scaffold is a known pharmacophore that can interact with various biological targets. Its ability to act as a hydrogen bond donor and acceptor, coupled with the aromatic nature of the indole ring, allows for diverse binding interactions.
Use as a Synthetic Building Block
The primary application of this compound is as a building block in multi-step syntheses. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.
Sources
- 1. US5969156A - Crystalline [R- (R*,R*)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin) - Google Patents [patents.google.com]
- 2. Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof - Patent US-10941107-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
